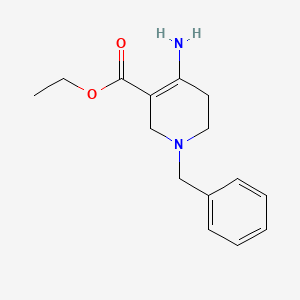

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate , reflects its substitution pattern and saturation state. The root "1,2,5,6-tetrahydropyridine" indicates a six-membered aromatic ring with four saturated positions (C1–C2 and C5–C6), leaving one double bond between C3 and C4. The numbering begins at the nitrogen atom (position 1), with substituents at positions 1 (benzyl), 3 (ethyl carboxylate), and 4 (amino). The benzyl group (-CH₂C₆H₅) and ethyl carboxylate (-COOCH₂CH₃) are prioritized as prefixes, while the amino group (-NH₂) is assigned the lowest possible locant.

Molecular Geometry and Conformational Analysis

The tetrahydropyridine core adopts a non-planar conformation due to partial saturation. Computational models suggest a half-chair geometry , where C3 and C4 lie out of the plane formed by N1, C2, C5, and C6. The benzyl group at N1 occupies an equatorial position to minimize steric clash with the ethyl carboxylate at C3. The amino group at C4 adopts an axial orientation, stabilized by hydrogen bonding with the carboxylate oxygen.

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N1–C2 | 1.47 | C2–N1–C6: 118 |

| C3–C4 | 1.34 (double) | N1–C2–C3: 112 |

| C4–NH₂ | 1.45 | C3–C4–NH₂: 109 |

Table 1: Key geometric parameters derived from computational models.

Crystallographic Data and X-ray Diffraction Studies

No experimental X-ray crystallographic data for this compound are reported in the provided sources. However, analogous tetrahydropyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups, suggesting potential similarities in packing behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (600 MHz, CDCl₃):

- δ 7.30–7.25 (m, 5H, aromatic protons of benzyl)

- δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

- δ 3.72 (s, 2H, N1–CH₂–C₆H₅)

- δ 3.10–2.95 (m, 2H, C5–H and C6–H)

- δ 2.03 (br s, 2H, -NH₂)

¹³C NMR (150 MHz, CDCl₃):

Coupling constants (e.g., J = 7.1 Hz for the ethyl group) confirm the rigidity of the carboxylate moiety.

Infrared (IR) and Raman Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Raman bands at 990 cm⁻¹ and 680 cm⁻¹ correspond to ring puckering and C–H out-of-plane bending, respectively.

Mass Spectrometric Fragmentation Patterns

ESI-TOF MS :

The base peak at m/z 91.05 arises from benzylic cleavage, a hallmark of benzyl-substituted amines.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO localizes on the amino group and pyridine ring, while the LUMO resides on the carboxylate moiety.

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.4 |

| Dipole Moment | 3.8 Debye |

Table 2: DFT-derived electronic properties.

Molecular Orbital Analysis

The amino group’s lone pair participates in hyperconjugation with the adjacent C3–C4 double bond, reducing electron density at C4. This delocalization stabilizes the molecule by 12.3 kcal/mol compared to a non-conjugated analog.

Properties

IUPAC Name |

ethyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-11-17(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARACKZXVBXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reduction to yield the desired tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while substitution reactions can produce a variety of N-substituted tetrahydropyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is of significant interest .

2. Antidepressant Activity

Some studies suggest that tetrahydropyridine derivatives may have antidepressant effects. The structural characteristics of this compound allow it to interact with serotonin and norepinephrine receptors, potentially leading to mood enhancement and anxiety reduction .

3. Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines has been attributed to the modulation of apoptotic pathways and cell cycle regulation. Preliminary data suggest that this compound may be effective against certain types of tumors .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its versatile reactivity allows for the formation of more complex structures through various chemical reactions such as alkylation and acylation .

2. Total Synthesis in Natural Product Chemistry

This compound has been utilized in the total synthesis of several natural products due to its unique structural features that facilitate the construction of complex molecular architectures. The ability to create diverse derivatives makes it a valuable tool for chemists working on natural product synthesis .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their function. The benzyl group may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure: Lacks the 4-amino group (CAS: 1159982-41-8; C₁₅H₁₉NO₂, MW: 245.32).

- Properties: Reduced polarity compared to the amino derivative due to the absence of the NH₂ group. This affects solubility; the amino analog is more hydrophilic.

- Reactivity: The amino group in the target compound allows for ureido or thiourea formation (e.g., reaction with ethyl isocyanatoacetate yields methyl 1-benzyl-4-(3-ethoxycarbonylmethylureido)-tetrahydropyridine-3-carboxylate) , whereas the non-amino analog cannot undergo such modifications.

- Applications: Primarily a synthetic intermediate; less versatile in constructing complex heterocycles compared to the amino derivative.

Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Features a tosyl (p-toluenesulfonyl) group at position 1 and a phenyl group at position 6 (CAS: 528853-66-9).

- Synthesis: Prepared via phosphine-catalyzed [4+2] annulation, a distinct method compared to the amino derivative’s stepwise functionalization .

- Reactivity: The tosyl group acts as a leaving group, enabling nucleophilic substitutions. In contrast, the benzyl group in the target compound is less reactive, directing modifications to the amino or ester groups .

Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure: Contains a methoxy group at position 4 and a keto group at position 2 (CAS: 851726-49-3; C₁₀H₁₅NO₄, MW: 213.23).

- Electronic Effects: The methoxy group is electron-donating, altering the ring’s electronic environment compared to the electron-rich amino group. The keto group introduces planarity, stabilizing the ring differently than the non-aromatic tetrahydropyridine in the target compound .

- Physical Properties : Lower molecular weight (213.23 vs. 260.33) and predicted boiling point (401.5°C) suggest differences in volatility .

Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure: Features a benzoyl group at position 1, hydroxy at position 4, and two phenyl groups at positions 2 and 6 (C₂₇H₂₅NO₄, MW: 427.49).

- Conformation: X-ray studies reveal a half-chair puckering (q₂ = 0.344 Å, q₃ = -0.288 Å) with three phenyl rings twisted relative to the tetrahydropyridine plane . The amino derivative likely exhibits different puckering due to steric and electronic effects of the NH₂ group.

- Bioactivity: Similar tetrahydropyridine derivatives show antibacterial and antitumor properties , suggesting the amino analog could have enhanced bioactivity via hydrogen bonding or targeted interactions.

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Arecaidine ethyl ester)

- Structure: Simpler analog with a methyl group at position 1 (CAS: 28125-84-0; C₉H₁₅NO₂, MW: 169.22).

- Metabolic Relevance: A metabolite with reduced steric bulk compared to the benzyl-containing target compound. The absence of the amino group limits its utility in further derivatization .

Biological Activity

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 70336-83-3) is a compound belonging to the class of tetrahydropyridines. Its unique structure includes an ethyl ester group, an amino group, and a benzyl group attached to a tetrahydropyridine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C15H20N2O2

- Molecular Weight : 260.33 g/mol

- Structure : The compound features a tetrahydropyridine core which is known for its diverse biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their function. The presence of the benzyl group enhances the compound's ability to cross cell membranes, allowing it to reach intracellular targets and modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can possess significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrate cytotoxic effects and apoptosis induction. The compound's structural features may enhance its interaction with cancer cell targets .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects:

- Monoamine Oxidase Inhibition : Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters such as dopamine and serotonin .

Anti-inflammatory Properties

Emerging data suggest that this compound may exhibit anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that related compounds can reduce the production of pro-inflammatory cytokines in cellular models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Key Activities |

|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective |

| Ethyl 4-amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Structure | Antioxidant |

| Ethyl 4-amino-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Structure | Antidepressant |

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

- Anticancer Activity : A study evaluating the cytotoxic effects on HeLa and Caco-2 cell lines reported significant reductions in cell viability with IC50 values indicating potent activity against these cancer types .

- Neuroprotection : Research on MAO inhibition highlighted that derivatives of this compound could effectively increase neurotransmitter levels in animal models of Parkinson's disease .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm).

- X-ray crystallography : SHELXL refines crystal structures, resolving ring puckering and hydrogen-bonding networks (e.g., half-chair conformation of tetrahydropyridine ring) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315.18).

How can Cremer-Pople parameters quantify the tetrahydropyridine ring’s puckering conformation?

Advanced Research Question

Cremer-Pople coordinates (θ, φ) define ring puckering amplitude and phase:

Calculate displacements : Fit atomic coordinates (from X-ray data) to a least-squares plane .

Parameterize puckering : Use equations:

Basic Research Question

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid).

- CD spectroscopy : Validate ee by Cotton effects at 220–260 nm .

How can computational modeling predict bioactivity based on ring conformation?

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate puckering with electronic properties.

- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., DAT) under physiological conditions.

- SAR trends : Bulky substituents (e.g., benzyl) reduce metabolic oxidation, enhancing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.